4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) |
InChI Key |
DBEASHXMUKTORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NON=C2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis of 4 3 Fluorophenyl 1,2,5 Oxadiazol 3 Amine
Retrosynthetic Analysis and Strategic Disconnections for the 1,2,5-Oxadiazol-3-amine Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. The primary and most established route for constructing the 1,2,5-oxadiazole ring involves the cyclizative dehydration of an α-dioxime (or glyoxime).
For 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (I), the key disconnection is the N2-O1 and N5-C4 bonds of the oxadiazole ring, which points to (Z,Z)-2-amino-2-(3-fluorophenyl)acetaldehyde dioxime (II) as the immediate precursor. This α-dioxime contains the complete carbon and nitrogen skeleton of the target molecule in the correct regiochemical arrangement.
Further disconnection of the α-dioxime precursor (II) involves breaking the C-C bond. A strategic approach leads to two conceptual fragments: a one-carbon synthon representing the aminocyano moiety and a (3-fluorophenyl)acetonitrile synthon. This suggests a convergent synthesis where a precursor to the 3-fluorophenyl-substituted carbon and its adjacent oxime is coupled with a precursor for the amino-substituted carbon and its oxime. A practical implementation of this strategy often starts from a molecule that already contains the C-C bond, such as a substituted malononitrile (B47326) or cyanoacetamide derivative, which is then converted to the dioxime. For instance, the dioxime (II) can be envisioned as arising from the oximation of an aminocyano ketone or a related intermediate derived from 3-fluorophenylacetonitrile (B154504) (III). rsc.orgresearchgate.net
The retrosynthetic pathway can be summarized as:
Target Molecule: this compound (I)
Disconnection (C-O/C-N bonds): Cyclization of (Z,Z)-2-amino-2-(3-fluorophenyl)acetaldehyde dioxime (II)
Disconnection (C-N/C=N bonds): Oximation of a suitable precursor derived from 3-fluorophenylacetonitrile (III) and a source of the aminocyano group.
This analysis establishes 3-fluorophenylacetonitrile as a critical starting material and the regioselective formation and subsequent cyclization of the α-dioxime as the central synthetic challenge.
Precursor Synthesis and Functional Group Transformations Leading to the Fluorophenyl Moiety
The synthesis of the requisite precursors begins with commercially available materials and involves key functional group transformations to construct the fluorophenyl-containing building block poised for heterocyclization.
The primary starting material for the fluorophenyl moiety is 3-fluorophenylacetonitrile . sigmaaldrich.comcymitquimica.comnih.gov Its synthesis is typically achieved via nucleophilic substitution of 3-fluorobenzyl bromide with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com
With 3-fluorophenylacetonitrile in hand, the next step is to introduce the adjacent carbon atom that will bear the amino group and form the core C-C bond of the final structure. A common strategy involves the nitrosation of an active methylene (B1212753) compound. For example, 3-fluorophenylacetonitrile can be reacted with a base to form a carbanion, which is then treated with an alkyl nitrite (B80452) (e.g., isoamyl nitrite) to form an α-oximino nitrile intermediate, 2-cyano-2-(3-fluorophenyl)acetaldehyde oxime.
Subsequent reduction of the nitrile group to an amine and oximation of the remaining carbonyl equivalent would lead to the key dioxime precursor. A more direct route, analogous to the synthesis of 3-amino-4-amidoximinofurazan (AAOF), starts from malononitrile. rsc.orgresearchgate.net In a potential pathway for the target molecule, a reaction could be envisioned where 3-fluorophenylacetonitrile is first converted into a derivative that can undergo nitrosation and subsequent reactions to form the dioxime. The synthesis of the key intermediate, 3-amino-4-amidoximinofurazan, from dicyanopropane involves nitrosation, oximation, and dehydration cyclization, highlighting a robust pathway for forming the 3-amino-furazan system. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems for Oxadiazole Ring Formation
The formation of the 1,2,5-oxadiazole ring from the α-dioxime precursor is a critical dehydration step. The efficiency of this cyclization is highly dependent on the reaction conditions, including the choice of dehydrating agent, solvent, and temperature.
Historically, harsh dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) have been used. However, these reagents can lead to side reactions and are not ideal for substrates with sensitive functional groups. Modern methodologies focus on milder and more efficient systems.
For the synthesis of related furazan (B8792606) structures, a variety of conditions have been optimized. For instance, the cyclization of dioximes can be induced by heating in the presence of a base or an acid catalyst. In the synthesis of 3-amino-4-amidoximinofurazan, the dehydration cyclization step is performed at elevated temperatures (e.g., 105-115°C), often in an aqueous solution where the pH is carefully controlled (pH 7-8). rsc.orgresearchgate.net This indicates that for amino-substituted furazans, thermal cyclization under neutral or slightly basic conditions can be effective, avoiding strongly acidic or caustic environments that could degrade the amino group.
The table below summarizes typical conditions used for the cyclization of α-dioximes to form 1,2,5-oxadiazoles, which could be adapted for the synthesis of this compound.
| Dehydrating Agent / Catalyst | Solvent | Temperature (°C) | Notes |
| Heat (Thermal Cyclization) | Water, Ethanol | 100 - 120 | Effective for amino-substituted precursors; pH control is crucial. |
| Succinic Anhydride | N/A (Melt) | 150 - 170 | Classic method, requires high temperature. |
| Thionyl Chloride (SOCl₂) | Dichloromethane, Toluene | Reflux | Common but can be harsh; may require a base scavenger. |
| 1,1'-Carbonyldiimidazole (CDI) | THF, Acetonitrile | Ambient | Mild conditions, high functional group compatibility. |
Optimization would involve screening these conditions to maximize the yield of the desired product while minimizing the formation of byproducts. The choice of solvent is also critical to ensure solubility of the dioxime precursor and to facilitate the reaction.
Stereochemical Control and Regioselectivity in Analogous Synthetic Pathways
For the planar, aromatic 1,2,5-oxadiazole ring, stereochemical control at the heterocyclic core is not a factor. However, regioselectivity is of paramount importance in the synthesis of unsymmetrically 3,4-disubstituted furazans like the target compound. The synthetic strategy must definitively yield the 4-(3-fluorophenyl)-3-amino isomer and not the 3-(3-fluorophenyl)-4-amino alternative.
Regiocontrol is typically established during the synthesis of the acyclic α-dioxime precursor. A synthetic route that builds the molecule from precursors where the regiochemistry is already defined is the most effective approach.
For example, a strategy starting with 3-fluorophenylacetonitrile ensures that the 3-fluorophenyl group is attached to one of the two central carbon atoms. The subsequent chemical steps must then selectively introduce the amino group (or a precursor) at the adjacent carbon.
A plausible regioselective route involves:
Start with a 3-fluorophenylacetyl derivative, for instance, ethyl 2-cyano-2-(3-fluorophenyl)acetate.
Convert this intermediate into an α-oximino derivative through nitrosation. This places an oxime group adjacent to the fluorophenyl-bearing carbon.
The remaining ester and nitrile groups can then be transformed into the second oxime and the amine, respectively, through a series of controlled chemical steps.
The regioselectivity in the synthesis of related 2-amino-1,3,4-oxadiazoles has been shown to be dependent on the cyclization reagent and the nature of the substituents, demonstrating the critical need to control reaction pathways in heterocycle synthesis. nih.gov While this applies to a different isomer, the principle of reagent and substrate control over regiochemistry is fundamental and directly applicable to the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles.
Green Chemistry Approaches and Sustainable Synthetic Routes for Related Chemical Entities
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including oxadiazoles.
Key green chemistry strategies applicable to the synthesis of this compound and related compounds include:
Use of Safer Solvents: Replacing hazardous solvents like DMSO or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. The synthesis of some furazan precursors is effectively carried out in aqueous media. rsc.org
Energy Efficiency: Employing energy-efficient heating methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave-assisted synthesis has been successfully used for various oxadiazole isomers. jchemrev.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions like additions and cyclizations over substitutions that generate stoichiometric byproducts.
Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. While the final cyclization of dioximes is often a thermal dehydration, the synthesis of precursors can benefit from catalytic methods.
Continuous-Flow Synthesis: As demonstrated for the synthesis of 3-amino-4-amidoximinofurazan, continuous-flow processes offer significant advantages in safety, scalability, and efficiency. rsc.org This technology minimizes the volume of hazardous intermediates present at any given time and allows for better control over reaction parameters, making the process inherently safer and more sustainable.
The development of a green synthetic route for this compound would likely involve a continuous-flow process, utilizing aqueous or alcohol-based solvents where possible, and optimizing the thermal cyclization step to minimize energy usage and avoid harsh dehydrating agents.
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Investigations of 4 3 Fluorophenyl 1,2,5 Oxadiazol 3 Amine
High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture (e.g., advanced NMR, high-resolution MS, X-ray crystallography for solid-state structure)
Advanced spectroscopic methods are indispensable for confirming the molecular structure and connectivity of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl ring and a broad signal for the amino (-NH₂) protons. The protons on the fluorophenyl ring would appear as complex multiplets due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The ¹³C NMR spectrum would provide signals for the two distinct carbons of the oxadiazole ring and the six carbons of the substituted phenyl ring. The carbon atoms directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic systems.
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C3 (Oxadiazole) | ~153 | Attached to the amino group. |
| C4 (Oxadiazole) | ~145 | Attached to the phenyl ring. |
| Phenyl C (C-F) | ~160-165 | Large ¹JCF coupling constant expected. |
| Phenyl C (C-Oxadiazole) | ~125-130 |
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the molecule. For this compound (C₈H₆FN₃O), the calculated monoisotopic mass is 179.0495 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 180.0568. This precise mass measurement allows for the unambiguous determination of the molecular formula.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, reveals important structural trends. In the solid state, molecules of this compound would likely engage in intermolecular hydrogen bonding via the amino group, potentially forming dimeric structures or extended networks. The planarity between the phenyl ring and the oxadiazole ring is a key structural parameter, with a relatively small dihedral angle expected, indicating a high degree of conjugation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe their chemical environment. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
For this compound, the FT-IR spectrum is expected to be dominated by characteristic bands for the N-H bonds of the primary amine. Typically, two distinct bands corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group are observed in the 3200-3450 cm⁻¹ region. The presence of intermolecular hydrogen bonding in the solid state would cause these bands to broaden and shift to lower wavenumbers.
Other key vibrational modes include the C=N and N-O stretching of the 1,2,5-oxadiazole ring, which typically appear in the 1650-1400 cm⁻¹ region. The aromatic C=C stretching vibrations of the phenyl ring are expected around 1600-1450 cm⁻¹. A strong band corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring system.
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3200 - 3450 |
| Amino (-NH₂) | Scissoring | 1590 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Phenyl Ring | C=C Stretch | 1450 - 1600 |
| Oxadiazole Ring | C=N Stretch | 1600 - 1650 |
| Oxadiazole Ring | Ring Stretch | 1400 - 1560 |
Conformational Landscape and Rotational Isomerism Probes for this compound
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the 3-fluorophenyl ring and the 1,2,5-oxadiazole ring. The energy barrier to this rotation determines the conformational landscape and the potential for rotational isomerism (atropisomerism), although the barrier is expected to be low in this case.
The degree of planarity between the two rings is of significant interest. A near-coplanar arrangement would maximize π-orbital overlap, enhancing electronic conjugation across the molecule. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxadiazole ring can lead to a slightly twisted conformation. X-ray crystallographic studies of similar compounds, such as 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, show a small dihedral angle of 14.0° between the benzene (B151609) and oxadiazole rings, suggesting a preference for a near-planar geometry. It is reasonable to predict a similar low dihedral angle for the title compound, indicating a stable, largely planar conformation in the solid state. In solution, dynamic rotation around the C-C bond would occur, with the planar or near-planar conformers being the most populated.
Electronic Structure and Aromaticity Assessment of the 1,2,5-Oxadiazole Ring System
The 1,2,5-oxadiazole (furazan) ring is a five-membered, planar, heteroaromatic system containing 6π electrons delocalized over the ring. This delocalization confers aromatic character. The Bird unified aromaticity index for 1,2,5-oxadiazole is 53, which is comparable to that of isoxazole (B147169) (52), indicating a moderate level of aromaticity.
The electronic character of the 1,2,5-oxadiazole ring is π-excessive, and the π-electron density is highest on the nitrogen atoms. The presence of two electronegative nitrogen atoms and an oxygen atom makes the ring system electron-deficient, which influences the electronic properties of the attached substituents.
Computational Chemistry and Theoretical Modeling of 4 3 Fluorophenyl 1,2,5 Oxadiazol 3 Amine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and orbital energies. nih.gov For 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, these calculations elucidate properties that govern its stability and reactivity.
DFT studies, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can determine the molecule's optimized geometry. mdpi.comresearchgate.net From this, key electronic descriptors are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov For aromatic and heterocyclic compounds, this gap typically influences their electronic transitions and potential as optoelectronic materials. nih.gov
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) regions of the molecule. This is critical for predicting how the molecule will interact with other chemical species, including biological receptors. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization, conjugative interactions, and the nature of intramolecular hydrogen bonding. nih.gov
Table 1: Predicted Electronic Properties of this compound via DFT
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.1 to -6.8 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.5 to -1.2 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 to 5.6 eV | Relates to chemical stability and reactivity. nih.gov |
Note: The values in this table are hypothetical, based on typical results for similar heterocyclic compounds reported in the literature, and would require specific calculations for confirmation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system. nih.gov This approach is essential for understanding the conformational flexibility of this compound and its interactions with the surrounding environment, such as a solvent. rsc.org
A key aspect of this molecule's flexibility is the rotation around the single bond connecting the 3-fluorophenyl ring and the 1,2,5-oxadiazole ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This conformational preference is crucial as it dictates the three-dimensional shape of the molecule, which in turn affects its ability to bind to a biological target. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Example Value/Type | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P, SPC/E | Represents water molecules in the simulation box. |
| System Size | ~10,000 atoms | Includes the solute and a sufficient number of solvent molecules. |
Prediction of Spectroscopic Parameters (NMR shifts, IR frequencies) through Computational Methods
Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can be used to confirm the identity and structure of a synthesized compound. dntb.gov.ua By calculating these parameters and comparing them with experimental data, researchers can validate both the synthesis and the computational model.
Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated shifts are often scaled or compared to a reference compound (like tetramethylsilane) to improve agreement with experimental values. These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule.
Similarly, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be computed. nih.gov A frequency calculation on the optimized geometry of the molecule yields a set of vibrational modes and their corresponding frequencies and intensities. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can then be compared with an experimental FT-IR spectrum to identify characteristic peaks for functional groups, such as the N-H stretches of the amine group, the C=N stretches of the oxadiazole ring, and the C-F stretch of the fluorophenyl group. researchgate.net
Table 3: Comparison of Predicted and Typical Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (Scaled) | Typical Experimental Range |
|---|---|---|
| N-H Stretch (Amine) | 3500-3300 cm⁻¹ | 3500-3300 cm⁻¹ |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |
| C=N Stretch (Oxadiazole) | 1650-1550 cm⁻¹ | 1650-1580 cm⁻¹ |
In Silico Exploration of Potential Molecular Interactions and Binding Sites
In silico techniques, especially molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. nih.gov This process is a cornerstone of rational drug design, allowing for the rapid screening of compounds against specific biological targets. researchgate.net
Molecular docking involves placing the ligand (the small molecule) into the binding site of a receptor (the protein) in various orientations and conformations to find the most favorable binding mode. researchgate.net The "goodness of fit" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. researchgate.net
For this compound, docking studies could explore its potential to inhibit various enzymes. The results would highlight the key intermolecular interactions responsible for binding, such as:
Hydrogen bonds: The amine group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can act as acceptors. researchgate.net
Hydrophobic interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
Pi-stacking: The aromatic systems of both the fluorophenyl and oxadiazole rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These studies can identify the specific amino acid residues that are critical for binding and guide the design of more potent analogs. mdpi.com
Table 4: Hypothetical Molecular Docking Results against a Protein Kinase
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Suggests a strong and stable binding interaction. |
| Hydrogen Bonds | Amine group with Asp145; Oxadiazole N with Lys72 | Identifies key polar interactions anchoring the ligand. |
Note: The results in this table are illustrative and depend on the specific protein target selected for the docking study.
Reaction Mechanism Studies and Transition State Analysis of this compound Derivatives
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of intermediates and, most importantly, transition states (TS). researchgate.net
For derivatives of this compound, computational studies could explore various reactions, such as the acylation of the amine group or electrophilic substitution on the phenyl ring. Using DFT, the geometries of the reactants, products, and the high-energy transition state connecting them can be optimized. researchgate.net
A transition state is a first-order saddle point on the potential energy surface. Its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of a desired synthetic transformation.
Structure Activity Relationship Sar and Structural Modification Studies on 4 3 Fluorophenyl 1,2,5 Oxadiazol 3 Amine Derivatives
Design Principles for Analogues and Homologues of the Fluorophenyl Oxadiazole Scaffold
The design of analogues and homologues of 4-(3-fluorophenyl)-1,2,5-oxadiazol-3-amine is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include substituent modification, scaffold hopping, and homologation.
Substituent Modification: The core scaffold presents three primary sites for modification: the 3-fluorophenyl ring, the 1,2,5-oxadiazole ring, and the 3-amine group.
Phenyl Ring Substitution: The fluorine atom at the meta-position of the phenyl ring is a key feature. Its electron-withdrawing nature and potential for hydrogen bonding can significantly influence molecular interactions. Analogues can be designed by:
Positional Isomerism: Moving the fluorine to the ortho- or para-positions to probe the effect of its location on target binding.
Halogen Substitution: Replacing fluorine with other halogens (Cl, Br, I) to modulate lipophilicity and size.
Introduction of Other Functional Groups: Incorporating electron-donating groups (e.g., -CH₃, -OCH₃) or other electron-withdrawing groups (e.g., -CN, -CF₃) to explore electronic effects.
Amine Group Derivatization: The primary amine at the 3-position is a potential hydrogen bond donor and a site for further functionalization. Analogues can be generated by:
Alkylation/Acylation: Introducing alkyl or acyl groups to form secondary or tertiary amines and amides, respectively. This can alter lipophilicity and hydrogen bonding capacity.
Formation of Ureas and Sulphonamides: Reacting the amine with isocyanates or sulfonyl chlorides to introduce functionalities capable of forming additional interactions with a biological target.
Scaffold Hopping: This strategy involves replacing the 1,2,5-oxadiazole core with other five-membered heterocyclic rings to explore different spatial arrangements and electronic properties. Potential isosteres include 1,3,4-oxadiazole (B1194373), 1,2,4-oxadiazole, triazoles, and thiadiazoles. This can lead to improved metabolic stability and altered pharmacokinetic profiles. nih.gov
Homologation: This involves the systematic addition of methylene (B1212753) groups (-CH₂-) to create a homologous series. For instance, a methylene bridge could be inserted between the phenyl ring and the oxadiazole core, or the alkyl substituents on the amine group could be elongated. This helps in understanding the spatial requirements of the binding pocket.
A summary of these design principles is presented in the interactive table below.
| Design Principle | Locus of Modification | Examples of Modifications | Potential Impact |
| Phenyl Ring Substitution | 3-Fluorophenyl Ring | Relocation of F; replacement with Cl, Br, CH₃, OCH₃, CN | Altered electronics, lipophilicity, and steric profile |
| Amine Group Derivatization | 3-Amine Group | Acetylation, methylation, formation of ureas/sulfonamides | Modified hydrogen bonding, polarity, and metabolic stability |
| Scaffold Hopping | 1,2,5-Oxadiazole Core | Replacement with 1,3,4-oxadiazole, triazole, thiadiazole | Changes in geometry, electronic distribution, and ADME properties |
| Homologation | Linker/Substituents | Insertion of -CH₂- groups | Probing spatial requirements of the target's binding site |
Synthetic Strategies for Systematic Variation of Substituents on the Phenyl and Oxadiazole Rings
The synthesis of a diverse library of this compound derivatives requires versatile and robust synthetic methodologies. The construction of the 1,2,5-oxadiazole ring (also known as a furazan) and the introduction of substituents on the phenyl and oxadiazole moieties are key considerations.
General Synthesis of the 1,2,5-Oxadiazole Core: A common route to 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For the synthesis of the parent scaffold, this would typically start from a substituted benzonitrile.
Systematic Variation of Phenyl Ring Substituents: The variation of substituents on the phenyl ring is often achieved by starting with appropriately substituted benzaldehydes or benzoic acids. For instance, to synthesize analogues with different halogen substitutions, one would begin with the corresponding 3-chloro-, 3-bromo-, or 3-iodobenzaldehyde.
Modification of the Amine Group: The 3-amino group on the oxadiazole ring can be introduced late in the synthesis, for example, through the reduction of a nitro group or by direct amination of a suitable precursor. Once the primary amine is in place, it can be readily derivatized using standard organic chemistry transformations, such as acylation, alkylation, and sulfonylation.
A generalized synthetic scheme is outlined below:
Scheme 1: Hypothetical Synthetic Route to this compound Derivatives
Step 1: Synthesis of Substituted Benzaldoxime (B1666162) Starting with a variety of 3-substituted benzaldehydes, the corresponding aldoximes can be prepared by reaction with hydroxylamine.
Step 2: Chlorination and Nitrile Oxide Formation The benzaldoxime is chlorinated, typically with N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl chloride. This intermediate can then be treated with a base to generate a nitrile oxide in situ.
Step 3: Cycloaddition to form the Oxadiazole Ring The nitrile oxide undergoes a cycloaddition reaction with a suitable cyanide source to form the 1,2,5-oxadiazole ring.
Step 4: Introduction and Derivatization of the Amine Group A precursor group on the oxadiazole ring (e.g., a nitro group) can be reduced to the desired amine. This primary amine can then be subjected to various derivatization reactions to introduce a range of substituents.
The following table summarizes some key synthetic reactions for derivatization.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| Acylation | Acyl chloride or anhydride, base | Amide |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, a hypothetical QSAR study could be conducted to predict the biological effects of untested analogues. ijpsdronline.combepls.com
A typical 3D-QSAR study involves the following steps:
Dataset Preparation: A dataset of synthesized analogues with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure, in this case, the 4-phenyl-1,2,5-oxadiazol-3-amine (B78485) core.
Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can be categorized as:
Steric Descriptors: Related to the size and shape of the molecule.
Electronic Descriptors: Describing the electronic properties, such as partial charges and electrostatic potentials.
Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. ijpsdronline.com The predictive power of the model is then validated using internal and external validation techniques.
A hypothetical QSAR model for this series might be represented by the following equation:
pIC₅₀ = c₀ + c₁ * S + c₂ * E + c₃ * H
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, S, E, and H represent steric, electronic, and hydrophobic descriptors, respectively, and c₀-c₃ are the regression coefficients.
The results of a QSAR study are often visualized as contour maps, which indicate regions where modifications to the molecule are likely to increase or decrease activity. For example, a contour map might show that bulky, electron-withdrawing substituents at the para-position of the phenyl ring are favorable for activity.
Pharmacophore Elucidation and Ligand Design Principles Based on the this compound Core
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For the this compound core, a hypothetical pharmacophore model can be elucidated based on its structural features and potential interactions with a biological target.
The key pharmacophoric features of this scaffold are likely to include:
Aromatic Ring (AR): The 3-fluorophenyl group.
Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms of the 1,2,5-oxadiazole ring.
Hydrogen Bond Donor (HBD): The hydrogen atoms of the 3-amine group.
Hydrophobic Feature (HY): The phenyl ring.
Based on this pharmacophore model, new ligands can be designed by:
Optimizing the Aromatic Interaction: Introducing substituents on the phenyl ring that enhance π-π stacking or other aromatic interactions with the target.
Modifying Hydrogen Bonding: Derivatizing the amine group to introduce additional hydrogen bond donors or acceptors, or altering the oxadiazole ring to reposition the existing ones.
Exploring Hydrophobic Pockets: Adding hydrophobic substituents to the scaffold to occupy any nearby hydrophobic pockets in the binding site.
A ligand-based pharmacophore model can be generated by aligning a set of active analogues and identifying the common features. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for the desired biological activity.
The table below summarizes the key pharmacophoric features and corresponding ligand design strategies.
| Pharmacophoric Feature | Structural Element | Ligand Design Principle |
| Aromatic Ring | 3-Fluorophenyl group | Introduction of substituents to enhance aromatic interactions |
| Hydrogen Bond Acceptor | Oxadiazole N and O atoms | Isomeric replacement of the oxadiazole ring to optimize H-bond geometry |
| Hydrogen Bond Donor | 3-Amine group | Derivatization to amides or ureas to introduce additional H-bond donors |
| Hydrophobic Feature | Phenyl ring | Addition of lipophilic groups to exploit hydrophobic pockets |
Advanced Methodologies for Investigating Molecular Interactions and Biological Mechanisms of 4 3 Fluorophenyl 1,2,5 Oxadiazol 3 Amine Analogs
Target Identification and Validation Strategies for Novel Chemical Probes
Identifying the specific molecular target of a novel compound is a critical first step in understanding its mechanism of action. For oxadiazole-based compounds, which exhibit a wide range of biological activities, a combination of computational and experimental strategies is often employed. nih.govnih.govnih.gov
Computational and In Silico Approaches: Network pharmacology and molecular docking are powerful initial steps. nih.govmdpi.com Molecular docking studies, for instance, can predict the binding of oxadiazole derivatives to the active sites of various enzymes or receptors. nih.gov This was demonstrated in a study where 1,3,4-oxadiazole (B1194373) analogues were docked against the tubulin–combretastatin A4 complex, revealing efficient binding within a key hydrophobic cavity. nih.gov These computational predictions help prioritize potential targets for experimental validation.
Activity-Based Protein Profiling (ABPP): This chemical proteomic technique uses reactive chemical probes to directly identify enzyme targets in complex biological systems. For oxadiazole-containing compounds, ABPP can help elucidate the mechanism of action, as shown in the characterization of an oxadiazole antibiotic, HSGN-94, which was found to directly bind to the protein PgcA in S. aureus. nih.gov
Genetic and Molecular Approaches: The validation of a potential target often involves genetic techniques. Once a target is identified, its role in the compound's activity can be confirmed through methods like gene knockout or RNA interference (RNAi) to see if the absence or reduction of the target protein affects the cellular response to the compound.
These strategies collectively allow researchers to move from a compound with an observed biological effect to a validated molecule-target pair, providing a solid foundation for further mechanistic studies.
Biophysical Characterization of Ligand-Target Interactions
Once a target is identified, it is crucial to quantitatively characterize the binding interaction between the ligand (the oxadiazole analog) and its target protein. Biophysical techniques provide precise data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding interactions. It provides kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. In a study of benzo[c] nih.govnih.govnih.govoxadiazole derivatives as PD-L1 inhibitors, SPR was used to confirm direct binding to human PD-L1 and determine the Kₑ value. nih.gov For example, compound L7 in that study bound to human PD-L1 with a Kₑ value of 3.34 nM. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction. It determines the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This level of detail helps in understanding the driving forces behind the binding event.
In Vitro Enzymatic Assays: If the identified target is an enzyme, its functional activity in the presence of the compound is assessed. These assays measure the rate of the enzymatic reaction and can determine the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). For example, some 1,2,5-oxadiazole derivatives were found to have inhibitory effects on the catalytic activity of topoisomerase I. nih.gov
The following table summarizes representative biophysical data for a novel oxadiazole derivative from a research study.
| Compound | Target | Method | Parameter | Value |
| L7 | hPD-L1 | SPR | Kₑ | 3.34 nM |
| L7 | hPD-L1 | HTRF Assay | IC₅₀ | 1.8 nM |
This table is based on data for a benzo[c] nih.govnih.govnih.govoxadiazole derivative from the cited literature. nih.gov
Mechanistic Studies of Cellular Pathways Modulated by Related Oxadiazole Structures
Beyond direct target interaction, it is essential to understand how a compound affects cellular function. In vitro cell-based assays are indispensable for dissecting the impact of oxadiazole structures on specific signaling pathways.
These assays can monitor a wide range of cellular events, including cell proliferation, apoptosis, and the activation or inhibition of specific signaling cascades. For instance, the antiproliferative activity of a library of 1,2,5-oxadiazole derivatives was tested against human tumor cell lines like HCT-116 and HeLa using the MTT assay. nih.gov
In another example, a cell-based coculture assay was used to demonstrate that a benzo[c] nih.govnih.govnih.govoxadiazole derivative could effectively block the PD-1/PD-L1 interaction, a key pathway in immune evasion by cancer cells. nih.gov This was quantified by an EC₅₀ value, which represents the concentration of a drug that gives a half-maximal response. nih.gov
The table below shows results from a cell-based assay for a potent oxadiazole derivative.
| Compound | Assay | Cell Line | Parameter | Value |
| L7 | PD-1/PD-L1 Blockade | Co-culture | EC₅₀ | 375 nM |
| BMS-1016 (Lead Cmpd) | PD-1/PD-L1 Blockade | Co-culture | EC₅₀ | 2075 nM |
This table presents data for a benzo[c] nih.govnih.govnih.govoxadiazole derivative compared to a lead compound, highlighting its improved cellular potency. nih.gov
Mechanistic studies using such assays can reveal that oxadiazole scaffolds can modulate diverse biological targets, including enzymes like topoisomerase II and histone deacetylase (HDAC), as well as crucial cell signaling proteins. nih.gov
Proteomic and Metabolomic Approaches for Uncovering Molecular Effects
To gain a global, unbiased view of a compound's cellular impact, "omics" technologies are increasingly utilized. Proteomics and metabolomics provide snapshots of the entire protein and metabolite landscapes within a cell or tissue, respectively, following treatment with a compound. mdpi.comnih.gov
Proteomics: This involves the large-scale study of proteins. Using mass spectrometry-based techniques, researchers can identify and quantify thousands of proteins, revealing which ones are up- or down-regulated in response to a compound like a 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine analog. researchgate.net This can uncover unexpected off-target effects or downstream consequences of the primary target engagement. For example, global proteomics was instrumental in studying the oxadiazole HSGN-94, suggesting it inhibits lipoteichoic acid biosynthesis by downregulating the protein PgsA. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the metabolome, scientists can see how a compound alters metabolic pathways. mdpi.comresearchgate.net Untargeted metabolomics aims to measure all detectable metabolites, which can help generate new hypotheses about a compound's mechanism of action. researchgate.net
Integrating proteomic and metabolomic datasets allows for a comprehensive understanding of the molecular perturbations caused by a compound, connecting target engagement to broader physiological changes within the cell. nih.gov
Development of Reporter Gene Assays for Specific Biological Processes
Reporter gene assays are versatile and powerful tools for studying the regulation of gene expression and for high-throughput screening. researchgate.net These assays work by linking the regulatory DNA sequence (promoter) of a gene of interest to a gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). researchgate.net
When a signaling pathway is activated or inhibited by a compound, it alters the activity of transcription factors that bind to the promoter. This change in promoter activity directly correlates with the amount of reporter protein produced, which can be measured quantitatively (e.g., by light output for luciferase).
For investigating analogs of this compound, a reporter gene assay could be designed to monitor a pathway known to be modulated by oxadiazoles. For example, if a compound is hypothesized to inhibit the NF-κB signaling pathway, a reporter construct containing an NF-κB response element upstream of the luciferase gene could be used. A reduction in luciferase activity upon treatment with the compound would indicate pathway inhibition. These assays are highly adaptable and can be tailored to investigate a wide array of specific biological processes with high sensitivity. researchgate.net
Future Directions and Emerging Research Avenues for 4 3 Fluorophenyl 1,2,5 Oxadiazol 3 Amine in Chemical Science
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 4-aryl-1,2,5-oxadiazol-3-amines typically relies on established methods, but the pursuit of more efficient, sustainable, and versatile synthetic routes remains a critical objective. Future research could focus on developing novel catalytic systems that offer improved yields, reduced reaction times, and milder conditions.
Conventional synthesis of the 1,2,5-oxadiazole ring often involves the dehydration of α-dioximes or the oxidation of aminofurazans. researchgate.netchemicalbook.com For a compound like 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, this would likely involve multi-step sequences starting from a substituted benzaldehyde. iiarjournals.org Emerging research avenues should target the streamlining of these processes.
Key areas for exploration include:
One-Pot Synthesis Protocols: Developing tandem or domino reactions that combine several synthetic steps into a single operation would significantly improve efficiency. organic-chemistry.org For instance, a one-pot condensation/oxidation protocol could be explored, starting from readily available precursors. researchgate.net
Novel Catalytic Systems: Investigation into transition-metal catalysis (e.g., using gold or ruthenium) could open new pathways for the construction and functionalization of the oxadiazole ring under milder conditions. unito.itmdpi.com The development of organocatalytic systems also presents a promising, metal-free alternative.
Flow Chemistry: The application of continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher purity, better yields, and improved safety, particularly for reactions involving potentially energetic intermediates. nih.gov
Microwave-Assisted Synthesis: Exploring microwave irradiation could accelerate reaction rates and improve yields for key cyclization or substitution steps in the synthesis of the target compound.
A comparative table of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Catalytic System | Anticipated Advantages | Research Focus |
| One-Pot Condensation/Oxidation | Iodine-mediated, Lewis Acid | Reduced workup, higher atom economy | Optimization of reaction conditions for fluorinated substrates. |
| Transition-Metal Catalyzed Cyclization | Gold(III) or Ruthenium(III) complexes | Milder conditions, functional group tolerance | Catalyst screening and mechanistic studies. |
| Flow Chemistry Synthesis | Packed-bed reactors with solid-supported catalysts | Scalability, improved safety, high purity | Reactor design and integration with in-line purification. nih.gov |
| Microwave-Assisted Synthesis | N/A | Rapid reaction times, increased yields | Optimization of power, temperature, and time parameters. |
Integration with Supramolecular Chemistry and Materials Science Applications
The unique electronic properties of the 1,2,5-oxadiazole ring, combined with the potential for hydrogen bonding from the amine group and halogen bonding from the fluorine atom, make this compound a compelling candidate for applications in supramolecular chemistry and materials science.
The 1,2,5-oxadiazole scaffold is known for its use in the design of high-energy-density materials (HEDMs) due to its high nitrogen content and positive heat of formation. researchgate.netbohrium.comrsc.org The introduction of a fluorophenyl group could modulate the energetic properties and sensitivity through effects on crystal packing and intermolecular interactions.
Future research in this area could investigate:
Crystal Engineering: Systematic studies of the solid-state packing of the title compound and its derivatives could reveal patterns of hydrogen bonding, π-π stacking, and other non-covalent interactions. This understanding is crucial for designing materials with tailored properties.
Liquid Crystals: Oxadiazole derivatives have been explored for the development of liquid crystalline materials. researchgate.net The rigid core of this compound, coupled with its potential for directional intermolecular interactions, suggests it could serve as a building block for novel mesophases.
Organic Electronics: The electron-deficient nature of the oxadiazole ring suggests potential applications in organic light-emitting diodes (OLEDs) or other electronic devices as an electron-transporting material. The fluorophenyl substituent can further tune the electronic energy levels.
Supramolecular Assemblies: The compound could be used as a tecton (building block) in the construction of larger, ordered supramolecular structures such as gels, frameworks, or polymers through self-assembly processes driven by non-covalent interactions. researchgate.net
Advancements in Targeted Delivery Systems Utilizing Oxadiazole Scaffolds (theoretical/design focus)
The oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry and has been employed as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic properties. tandfonline.com The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives are particularly interesting as they can act as nitric oxide (NO) donors under physiological conditions, a property that can be exploited for therapeutic benefit. researchgate.netresearchgate.net
While not yet demonstrated for this compound specifically, future theoretical and design-focused research could explore its potential as a core structure in targeted delivery systems.
Conceptual Design Strategies:
Prodrug Design: The amine group could be functionalized with a targeting moiety (e.g., a ligand for a cancer-specific receptor). This prodrug would be designed to be stable in circulation and release the active parent compound upon reaching the target site, potentially triggered by the local microenvironment (e.g., pH, enzymes).
NO-Releasing Conjugates: By analogy with furoxan-based systems, the 1,2,5-oxadiazole ring could be part of a system designed to release nitric oxide. If conjugated to another therapeutic agent, this could create a dual-action drug, where NO contributes to vasodilation or has its own cytotoxic effects on tumor cells.
Polymer Conjugates: The compound could be tethered to biocompatible polymers to create nanoparticle-based delivery systems. The fluorophenyl group might enhance encapsulation efficiency or influence the release profile of co-delivered drugs through hydrophobic interactions.
A table outlining hypothetical design concepts is provided below.
| Delivery System Concept | Targeting Mechanism | Payload/Effector | Potential Application |
| Receptor-Targeted Prodrug | Ligand for overexpressed receptor (e.g., folate receptor) | The compound itself or a known cytotoxic drug | Targeted chemotherapy |
| NO-Donating Hybrid Molecule | N/A (systemic or localized NO release) | Nitric Oxide (NO) | Cardiovascular diseases, anticancer therapy |
| Polymer-Drug Conjugate | Enhanced Permeability and Retention (EPR) effect | Co-encapsulated chemotherapeutic | Improved drug solubility and circulation time |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from the prediction of molecular properties to the design of synthetic routes. These computational tools offer a powerful approach to accelerate the exploration of this compound and its chemical space.
Future research should leverage AI and ML for:
De Novo Design: Generative models can be trained on existing libraries of bioactive oxadiazole derivatives to design new analogues of the title compound with optimized properties (e.g., predicted binding affinity for a specific biological target, improved ADMET profile).
Synthesis Prediction: Retrosynthesis algorithms can propose novel and efficient synthetic pathways to the target molecule and its derivatives, potentially identifying more cost-effective or higher-yielding routes than those conceived through traditional analysis.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of designed analogues. nih.gov This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, leading to improved yields and purity while minimizing experimental effort.
Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation
The biological activities of the 1,2,5-oxadiazole class are diverse, with reported effects including anticancer, antibacterial, and vasodilating properties. nih.govresearchgate.net However, the specific biological targets for many of these compounds, including this compound, remain largely unexplored.
A study on a library of 1,2,5-oxadiazole derivatives revealed that some members exhibited inhibitory effects on the catalytic activity of topoisomerase I. iiarjournals.orgnih.gov This enzyme is a well-validated target in cancer therapy. Additionally, other oxadiazole isomers have been investigated as inhibitors of enzymes such as carbonic anhydrase. nih.gov
Future research should focus on:
Target Identification: High-throughput screening of this compound against a broad panel of kinases, proteases, and other enzymes could identify novel biological targets.
Mechanistic Studies: If activity against a target like topoisomerase I is confirmed, detailed mechanistic studies would be necessary to understand the mode of inhibition. Molecular docking studies could provide initial hypotheses about the binding interactions within the enzyme's active site. iiarjournals.org
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues by modifying the substitution pattern on the phenyl ring and the amine group would help to elucidate the structural requirements for biological activity and to optimize potency.
Hypothesized Targets and Mechanisms:
| Potential Biological Target | Hypothesized Mechanism of Action | Rationale |
| Topoisomerase I | Stabilization of the enzyme-DNA covalent complex, leading to DNA strand breaks. | Based on findings for other 1,2,5-oxadiazole derivatives. iiarjournals.orgnih.gov |
| Carbonic Anhydrases | Inhibition of zinc metalloenzyme activity through coordination via the oxadiazole nitrogen atoms or the exocyclic amine. | Known activity for other heterocyclic scaffolds. nih.gov |
| Kinases | ATP-competitive inhibition by occupying the adenine (B156593) binding pocket. | The planar heterocyclic structure is common in kinase inhibitors. |
| Indoleamine 2,3-dioxygenase (IDO1) | Heme-coordination or allosteric inhibition. | 1,2,5-Oxadiazole derivatives have been identified as potent IDO1 inhibitors. chemicalbook.com |
The exploration of these future research avenues will be crucial in defining the scientific and potentially commercial value of this compound, paving the way for its application in diverse areas of chemical science.
Q & A
Q. What are the optimized synthetic routes for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of a nitrile precursor with hydroxylamine. A typical protocol involves dissolving the nitrile in methanol, adding hydroxylamine hydrochloride and sodium bicarbonate, and refluxing at 100°C overnight. Post-reaction workup includes alkaline hydrolysis (e.g., 2N NaOH) to isolate the product. Yields vary with substituent positions: For example, the 4-fluorophenyl analog (compound 7) achieved a 68% yield under similar conditions, while nitro-substituted analogs (e.g., compound 8) showed lower yields (≈13%) due to steric or electronic effects .
Q. How can the molecular structure of this compound be confirmed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related oxadiazoles, SCXRD revealed monoclinic crystal systems (e.g., space group C2/c with a = 7.168 Å, b = 10.815 Å, c = 12.345 Å, β = 103.16°). Hydrogen-bonding networks (N–H···N/O) stabilize the lattice, as seen in analogs like 4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine . Complementary techniques include NMR (*¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Advanced Research Questions
Q. What computational methods are suitable for predicting the pharmacological activity of this compound?
In silico approaches include:
- Molecular docking : To assess binding affinity with targets like Rho kinase (e.g., analogs in inhibited Rho kinase with IC₅₀ values <1 μM).
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity. For antiplasmodial oxadiazoles, electron-withdrawing groups at the 3-position enhanced potency .
- ADMET prediction : Tools like ProTox-II can flag hepatotoxicity risks, as seen in structurally similar compounds causing drug-induced liver injury .
Q. How does the fluorophenyl substituent position (3- vs. 4-) affect the compound’s physicochemical and biological properties?
- Electronic effects : 3-Fluorophenyl may induce greater dipole moments than 4-substituted analogs, altering solubility and membrane permeability.
- Bioactivity : In antiplasmodial studies, 4-fluorophenyl derivatives (compound 7) showed moderate activity (IC₅₀ = 2.1 µM), while nitro-substituted analogs were more potent. Steric hindrance from 3-fluoro may reduce target binding .
- Thermal stability : Fluorine position influences decomposition kinetics. Nitro-oxadiazoles (e.g., ANAZF) exhibit explosive properties under high heat, necessitating differential scanning calorimetry (DSC) studies for safety profiling .
Q. What analytical strategies resolve contradictions in reported biological activities of 1,2,5-oxadiazole derivatives?
- Dose-response validation : Re-test compounds under standardized assays (e.g., Plasmodium falciparum 3D7 strain for antiplasmodial activity) .
- Metabolite profiling : LC-MS/MS can identify active/inactive metabolites. For example, hepatic CYP450-mediated oxidation may convert prodrugs to active forms .
- Crystallographic data : Compare binding modes of analogs with SCXRD-resolved protein structures to explain activity variations .
Methodological Tables
Table 1. Synthetic Yields of Selected 1,2,5-Oxadiazol-3-amine Derivatives
| Substituent | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 68 | Reflux in MeOH/NaOH | |
| 3-Nitrophenyl | 13 | Reflux in EtOH/NaOAc | |
| 2,5-Dimethylpyrrole | 75 | AcOH-mediated cyclization |
Table 2. Crystallographic Data for this compound Analogs
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Monoclinic (C2/c) | |
| Unit cell dimensions | a = 7.168 Å, b = 10.815 Å | |
| Hydrogen bonds | N–H···N (2.89 Å) |
Key Considerations for Researchers
- Safety : Assess thermal stability via DSC before scaling up synthesis, as nitro-oxadiazoles may decompose explosively .
- SAR Optimization : Prioritize electron-withdrawing groups at the 4-position for enhanced bioactivity, but evaluate hepatotoxicity risks .
- Data Reproducibility : Report detailed synthetic protocols (e.g., reagent ratios, reflux duration) to mitigate yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
